(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
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Overview
Description
(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that belongs to the class of nitriles This compound features a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration and Methoxylation: Introduction of the nitro and methoxy groups on the phenyl ring can be done using nitrating agents (e.g., nitric acid) and methoxylation reagents (e.g., dimethyl sulfate).
Formation of the Nitrile Group: The nitrile group can be introduced via a reaction such as the dehydration of an amide or the substitution of a halide with a cyanide ion.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzodiazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Dyes and Pigments: Use in the synthesis of dyes due to its aromatic structure.
Polymers: Potential incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the benzodiazole moiety might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Lacks the methyl group on the benzodiazole.
(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENAMINE: Contains an amine group instead of a nitrile.
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-21-15-6-4-3-5-14(15)20-18(21)13(11-19)9-12-7-8-17(25-2)16(10-12)22(23)24/h3-10H,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRPGMBKHXZOPD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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